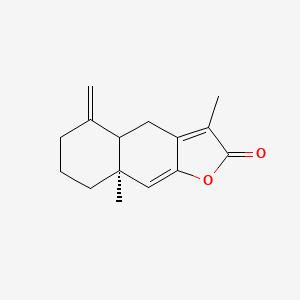
Eudesma-4(15),7(11),8-trien-12-olide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Atractylenolide I is a naturally occurring sesquiterpene lactone derived from the rhizome of Atractylodes macrocephala Koidz, a traditional Chinese medicinal herb. This compound is known for its diverse pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Atractylenolide I can be synthesized through various chemical reactions, including the oxidation of atractylenolide II and the dehydration of atractylenolide III . The cytochrome P450 (CYP450)-mimetic oxidation model is commonly used for these transformations .
Industrial Production Methods: Industrial production of atractylenolide I typically involves the extraction of the compound from the dried rhizome of Atractylodes macrocephala Koidz. The extraction process includes partitioning with solvents such as petroleum ether, ethyl acetate, and water-saturated n-butanol .
Analyse Chemischer Reaktionen
Types of Reactions: Atractylenolide I undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Cytochrome P450 (CYP450)-mimetic oxidation model.
Major Products:
Oxidation: Conversion to atractylenolide III.
Reduction and Substitution:
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound for studying sesquiterpene lactones.
Biology: Exhibits anti-inflammatory and neuroprotective properties.
Medicine: Demonstrates anti-cancer activity by inducing apoptosis and inhibiting the proliferation, migration, and invasion of cancer cells.
Industry: Potential use in the development of pharmaceuticals and nutraceuticals.
Wirkmechanismus
Atractylenolide I exerts its effects through multiple molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
. While all three compounds share similar pharmacological properties, there are notable differences:
Atractylenolide II: Primarily known for its anti-cancer activity by reducing drug resistance in cancer cells.
Atractylenolide III: Exhibits potent anti-inflammatory and neuroprotective properties.
Uniqueness of Atractylenolide I: Atractylenolide I stands out due to its ability to enhance immune responses and its broad spectrum of pharmacological activities, making it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C15H18O2 |
|---|---|
Molekulargewicht |
230.30 g/mol |
IUPAC-Name |
(8aS)-3,8a-dimethyl-5-methylidene-4a,6,7,8-tetrahydro-4H-benzo[f][1]benzofuran-2-one |
InChI |
InChI=1S/C15H18O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h8,12H,1,4-7H2,2-3H3/t12?,15-/m1/s1 |
InChI-Schlüssel |
ZTVSGQPHMUYCRS-WPZCJLIBSA-N |
Isomerische SMILES |
CC1=C2CC3C(=C)CCC[C@@]3(C=C2OC1=O)C |
Kanonische SMILES |
CC1=C2CC3C(=C)CCCC3(C=C2OC1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















